2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol
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Overview
Description
2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol, also known as TFE or trifluoroethyl alcohol, is a colorless, water-miscible liquid with a smell reminiscent of ethanol. Its chemical formula is CF₃CH₂OH . Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol .
Preparation Methods
Synthesis:: Trifluoroethanol is industrially produced by hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as esters or acyl chlorides. Additionally, hydrogenolysis of compounds with the generic formula CF₃−CHOH−OR (where R is hydrogen or an alkyl group containing one to eight carbon atoms) can yield TFE, using a palladium-containing catalyst deposited on activated charcoal. Tertiary aliphatic amines like triethylamine are commonly employed as co-catalysts in this conversion .
Chemical Reactions Analysis
TFE serves as a specialized solvent in organic chemistry. It is particularly useful for oxidations of sulfur compounds using hydrogen peroxide. Notably, TFE competitively inhibits alcohol dehydrogenase. It also forms complexes with Lewis bases (such as THF or pyridine) through hydrogen bonding, yielding 1:1 adducts .
Scientific Research Applications
2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol finds applications in various scientific fields:
Chemistry: Used as a solvent in synthetic reactions.
Biology: Its unique properties make it valuable for studying enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The precise mechanism by which TFE exerts its effects depends on the specific context. its acidity and ability to form hydrogen bonds play crucial roles. Molecular targets and pathways involved vary based on the application .
Comparison with Similar Compounds
TFE stands out due to its trifluoromethyl group, which imparts unique properties. Similar compounds include hexafluoro-2-propanol and 1,1,1-trifluoroethane .
Properties
Molecular Formula |
C10H9F3O |
---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
1-(4-ethenylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H9F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h2-6,9,14H,1H2 |
InChI Key |
PQQVFITXQHCGGH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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